![molecular formula C15H16N2O2S2 B5545708 N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.06532010 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
TCMDC-125739, also known as N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 in a covalent manner . The co-crystal structure of PfCLK3 with the reversible inhibitor TCMDC-135051 facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The PfCLK3 kinase, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 by TCMDC-125739 affects the RNA splicing process, which is crucial for the survival of the parasite at any stage of its life cycle where RNA splicing plays an essential role .
Result of Action
The covalent inhibition of PfCLK3 by TCMDC-125739 results in the disruption of the parasite’s RNA processing, leading to its death . The compound shows significantly improved kinase selectivity relative to TCMDC-135051, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .
Biochemical Analysis
Biochemical Properties
TCMDC-125739 has been shown to interact with the enzyme PfCLK3 . This enzyme is crucial for the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . The interaction between TCMDC-125739 and PfCLK3 could potentially disrupt the normal functioning of this enzyme, thereby inhibiting the growth and survival of the malaria parasite .
Cellular Effects
The effects of TCMDC-125739 on cellular processes are primarily related to its inhibitory action on PfCLK3 . By inhibiting this enzyme, TCMDC-125739 could potentially disrupt the normal RNA splicing processes within the malaria parasite, leading to impaired growth and survival
Molecular Mechanism
The molecular mechanism of action of TCMDC-125739 involves its interaction with the PfCLK3 enzyme . This interaction is likely to involve binding interactions with the enzyme, potentially leading to enzyme inhibition
Biological Activity
N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C15H16N2O2S, and it has a molecular weight of approximately 284.36 g/mol. Its structural features include:
- Benzothiophene ring : Imparts stability and biological activity.
- Thienylcarbonyl group : Enhances interaction with biological targets.
Pharmacological Profile
The pharmacological profile of this compound indicates several potential therapeutic applications.
Anticancer Activity
Research has shown that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Kinases : It has been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance, it may interact with the kinesin-like protein KIF11, which plays a crucial role in mitosis and cellular transport processes .
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in breast cancer cell lines where the compound demonstrated significant cytotoxicity .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines .
Antimicrobial Activity
This compound also displays promising antimicrobial properties:
- Antifungal Activity : In vitro studies have shown that derivatives of the compound exhibit antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values suggest effective inhibition at relatively low concentrations .
- Antimycobacterial Properties : Preliminary tests indicate that certain analogs possess activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research has indicated that compounds similar to N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The thienylcarbonyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
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Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The benzothiophene core has been associated with antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
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Neuroprotective Effects
- There is emerging evidence that compounds in this class may exert neuroprotective effects. The ability to cross the blood-brain barrier could make it beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's.
Pharmacological Insights
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Mechanism of Action
- The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to involve modulation of key signaling pathways associated with cell survival and apoptosis.
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Drug Development
- This compound serves as a lead structure for the synthesis of novel derivatives aimed at improving efficacy and reducing toxicity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.
Material Science Applications
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Polymer Chemistry
- The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
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Nanotechnology
- This compound can be employed in the development of nanocarriers for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is a promising area of research.
Case Studies
Properties
IUPAC Name |
N-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-16-14(19)12-9-5-2-3-6-10(9)21-15(12)17-13(18)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDBEPLARUMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.